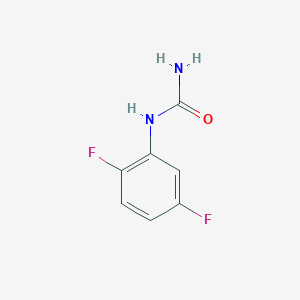

(2,5-Difluorophenyl)urea

Overview

Description

(2,5-Difluorophenyl)urea is a useful research compound. Its molecular formula is C7H6F2N2O and its molecular weight is 172.135. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Research

(2,5-Difluorophenyl)urea derivatives have been studied for their use as selective herbicides in agriculture. Gardner et al. (1985) evaluated analogs of this compound and found that the N-cyclopropyl-, N-n-butyl-, and N-n-pentyl-derivatives of 2,5-difluorophenyl urea demonstrated significant herbicidal activity. These compounds showed strong correlation with phytotoxicity in post-emergence application, which could be beneficial in grain sorghum cultivation (Gardner et al., 1985).

Crystallography and Molecular Structure

Research on 2,5-difluorophenyl urea derivatives has also contributed to the field of crystallography and understanding molecular structures. Yan et al. (2007, 2008) explored the crystal structures of various derivatives, analyzing their molecular conformations and intermolecular hydrogen bonding patterns. This type of research aids in the understanding of molecular interactions and stability, which is crucial in the development of new chemical compounds (Yan et al., 2007), (Yan et al., 2008).

Antitrypanosomal Activity

A significant application of urea derivatives, including this compound, is in the development of drugs for human African trypanosomiasis. Patrick et al. (2017) found that specific analogues of urea derivatives were potent against Trypanosoma brucei, the causative agent of this disease. Their research highlights the potential of these compounds in creating effective treatments for neglected tropical diseases (Patrick et al., 2017).

Insecticide Research

Studies have also focused on the use of 2,5-difluorophenyl urea derivatives as insecticides. Research on compounds like 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea has shown their effectiveness in inhibiting chitin synthesis in insects, which is crucial for their development and survival. This line of research has implications for controlling agricultural pests and disease vectors (Deul et al., 1978).

Renewable Resource-Based Polymers

Another interesting application of urea derivatives is in the synthesis of polymers from renewable resources. Amarasekara et al. (2009) explored the condensation of 2,5-diformylfuran (a renewable resource-based monomer) with urea to create a new type of crystalline polymer resin. This research contributes to the development of sustainable materials and eco-friendly manufacturing processes (Amarasekara et al., 2009).

Drug Design and Development

Lastly, the urea functionality, including that of 2,5-difluorophenyl urea, is increasingly being used in drug design due to its unique hydrogen bonding capabilities. This characteristic makes it useful for creating specific drug-target interactions and modulating the selectivity, stability, and toxicity of lead molecules in medicinal chemistry (Jagtap et al., 2017).

Properties

IUPAC Name |

(2,5-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQZCTWUDKJFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)

![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)

![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)

![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)